molecular formula C15H16BrNO4S B13374676 (4-bromophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide

(4-bromophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide

Cat. No.: B13374676
M. Wt: 386.3 g/mol
InChI Key: QLVUYPYGUXWKKN-UHFFFAOYSA-N
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Description

(4-bromophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide is an organic compound that features a bromophenyl group and a dimethoxyphenyl group connected via a methanesulfonamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromophenylamine and 2,5-dimethoxybenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 4-bromophenylamine is reacted with 2,5-dimethoxybenzenesulfonyl chloride under stirring at room temperature. The reaction mixture is then washed with water and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated to obtain the crude product, which is purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(4-bromophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-bromophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide can be used as a building block for synthesizing more complex molecules. It can also serve as a precursor in the synthesis of various organic compounds.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. It could be studied for its interactions with biological targets and its potential as a therapeutic agent.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (4-bromophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-bromophenyl)(2,5-dimethoxyphenyl)methanamine
  • 2,5-Dimethoxy-4-bromoamphetamine

Uniqueness

(4-bromophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide is unique due to its specific structural features, which confer distinct chemical and physical properties. Its combination of a bromophenyl group and a dimethoxyphenyl group linked by a methanesulfonamide moiety distinguishes it from other similar compounds.

Properties

Molecular Formula

C15H16BrNO4S

Molecular Weight

386.3 g/mol

IUPAC Name

1-(4-bromophenyl)-N-(2,5-dimethoxyphenyl)methanesulfonamide

InChI

InChI=1S/C15H16BrNO4S/c1-20-13-7-8-15(21-2)14(9-13)17-22(18,19)10-11-3-5-12(16)6-4-11/h3-9,17H,10H2,1-2H3

InChI Key

QLVUYPYGUXWKKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NS(=O)(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

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